Mifobate

Übersicht

Beschreibung

Mifobate, also known as SR-202, is a potent and specific antagonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound is known for its antiobesity and antidiabetic effects. It selectively inhibits thiazolidinedione-induced PPARγ transcriptional activity without affecting the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor .

Wissenschaftliche Forschungsanwendungen

Mifobate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Forschungswerkzeug zur Untersuchung der Hemmung von PPARγ und seiner Auswirkungen auf verschiedene biochemische Pfade verwendet.

Biologie: Untersucht für seine Rolle bei der Adipozytendifferenzierung und Fettablagerung.

Medizin: Untersucht für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Adipositas und Typ-2-Diabetes.

Industrie: Wird bei der Entwicklung von Anti-Adipositas- und Antidiabetika verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die transkriptionelle Aktivität von PPARγ selektiv hemmt. Es blockiert die Rekrutierung des Koaktivators Steroidrezeptor-Koaktivator-1 und verhindert so die Aktivierung von PPARγ-Zielgenen. Diese Hemmung führt zu einer verringerten Adipozytendifferenzierung und Fettablagerung. Die Verbindung verbessert auch die Insulinsensitivität und hat entzündungshemmende Wirkungen .

Ähnliche Verbindungen:

Troglitazon: Ein Thiazolidindion, das PPARγ aktiviert, aber aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Rosiglitazon: Ein weiteres Thiazolidindion, das PPARγ aktiviert und zur Behandlung von Typ-2-Diabetes verwendet wird.

Pioglitazon: Ein Thiazolidindion, das PPARγ aktiviert und für seine antidiabetischen Wirkungen verwendet wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner selektiven Hemmung von PPARγ, ohne andere PPAR-Subtypen oder den Farnesoid-X-Rezeptor zu beeinflussen. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die mit der unspezifischen PPAR-Modulation verbunden sind. Darüber hinaus hat this compound in präklinischen Studien vielversprechende Anti-Adipositas- und Antidiabetika-Effekte gezeigt .

Wirkmechanismus

Target of Action

Mifobate, also known as SR-202, is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ pathway. By selectively inhibiting TZD-induced PPARγ transcriptional activity, this compound can modulate the expression of genes involved in lipid metabolism, adipogenesis, and glucose homeostasis .

Pharmacokinetics

It is noted that this compound differs from classical hypolipidemic drugs in its chemical structure, physicochemical characteristics, and pharmacokinetics .

Result of Action

The inhibition of PPARγ transcriptional activity by this compound results in anti-obesity and anti-diabetic effects . It inhibits PPARγ-dependent adipocyte differentiation and growth in vitro and in vivo . Moreover, it improves insulin sensitivity in diabetic ob/ob mice and increases HDL levels in rats in vivo .

Biochemische Analyse

Biochemical Properties

Mifobate interacts with PPARγ, a key regulator of lipid metabolism and glucose homeostasis . By antagonizing PPARγ, this compound can inhibit the differentiation and growth of adipocytes, cells specialized in storing energy as fat . This interaction with PPARγ is selective and does not affect other PPAR subtypes or FXR .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits PPARγ-dependent adipocyte differentiation and growth both in vitro and in vivo . By antagonizing PPARγ, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with PPARγ . It selectively inhibits the transcriptional activity of PPARγ induced by TZD . This inhibition can lead to changes in gene expression, particularly genes involved in lipid metabolism and glucose homeostasis .

Dosage Effects in Animal Models

In animal models, specifically ob/ob mice, this compound administered at a dosage of 400 mg/kg for 20 days has been shown to increase insulin sensitivity . Information on the effects of this compound at different dosages and any potential toxic or adverse effects at high doses is not currently available.

Metabolic Pathways

This compound is involved in the PPARγ pathway, a critical regulator of lipid metabolism and glucose homeostasis . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not currently available.

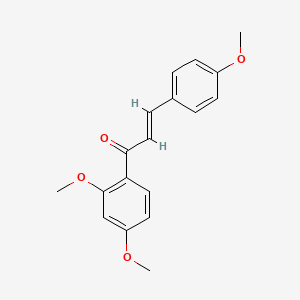

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mifobate kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion spezifischer Vorläufer unter kontrollierten Bedingungen umfasst. Die detaillierte Syntheseroute beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Reagenzien, um die gewünschte chemische Struktur zu erreichen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um Konsistenz und die Einhaltung gesetzlicher Vorschriften zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mifobate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen chemischen Eigenschaften zu erhalten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nukleophile oder Elektrophile können je nach der gewünschten Substitutionsreaktion verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Troglitazone: A thiazolidinedione that activates PPARγ but has been withdrawn from the market due to safety concerns.

Rosiglitazone: Another thiazolidinedione that activates PPARγ and is used to treat type 2 diabetes.

Pioglitazone: A thiazolidinedione that activates PPARγ and is used for its antidiabetic effects.

Uniqueness of Mifobate: this compound is unique in its selective inhibition of PPARγ without affecting other PPAR subtypes or the farnesoid X receptor. This selectivity reduces the risk of side effects associated with non-specific PPAR modulation. Additionally, this compound has shown promising antiobesity and antidiabetic effects in preclinical studies .

Eigenschaften

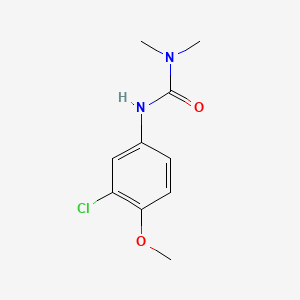

IUPAC Name |

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHUQHAPWMNBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045741 | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-72-5 | |

| Record name | Mifobate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifobate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifobate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIFOBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

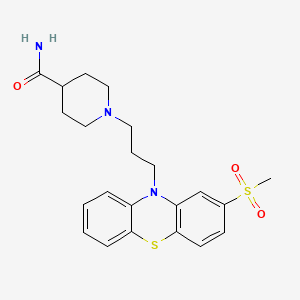

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.